molecular formula C22H19BrN2O5S B12030102 [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 769149-91-9

[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12030102
CAS No.: 769149-91-9
M. Wt: 503.4 g/mol
InChI Key: HIJSKYITEZHEOR-ZVHZXABRSA-N
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Description

[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with the molecular formula C29H24BrN3O6S . This compound is notable for its unique structure, which includes a bromine atom, a sulfonylhydrazinylidene group, and a methoxybenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology

In biological research, [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to inhibit certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The sulfonylhydrazinylidene group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of their functions. The bromine atom and methoxybenzoate moiety also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl 4-methoxybenzoate
  • 4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl 4-propoxybenzoate
  • 4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl 4-ethoxybenzoate

Uniqueness

The uniqueness of [4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the sulfonylhydrazinylidene group provides strong binding interactions with biological targets .

Properties

CAS No.

769149-91-9

Molecular Formula

C22H19BrN2O5S

Molecular Weight

503.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H19BrN2O5S/c1-15-3-10-20(11-4-15)31(27,28)25-24-14-17-13-18(23)7-12-21(17)30-22(26)16-5-8-19(29-2)9-6-16/h3-14,25H,1-2H3/b24-14+

InChI Key

HIJSKYITEZHEOR-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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